1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine
Overview
Description
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is a complex heterocyclic compound that features a triazolo-pyridazine core fused with a piperazine ring and a naphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of the Naphthalene Sulfonyl Group: This step involves sulfonylation reactions, where the naphthalene sulfonyl chloride reacts with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and triazolo-pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of more complex molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core is known to bind to active sites of enzymes, inhibiting their activity. The naphthalene sulfonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core but differ in their substituents, leading to variations in their biological activity.
Naphthalene Sulfonyl Piperazines: These compounds have similar structural features but may have different pharmacological profiles due to variations in the triazolo-pyridazine core.
Uniqueness
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is unique due to the combination of its triazolo-pyridazine core and naphthalene sulfonyl group, which confer specific biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
3-ethyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-2-19-22-23-20-9-10-21(24-27(19)20)25-11-13-26(14-12-25)30(28,29)18-8-7-16-5-3-4-6-17(16)15-18/h3-10,15H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXUWUWFNOSEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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